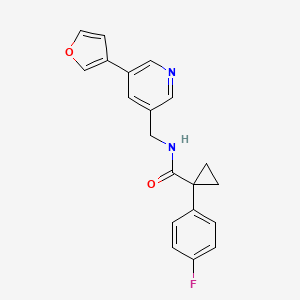

1-(4-fluorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide

Description

1-(4-Fluorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is a cyclopropane-based carboxamide derivative featuring a 4-fluorophenyl group and a pyridinylmethyl substituent linked to a furan heterocycle. The compound’s structural complexity arises from the fusion of aromatic (fluorophenyl, pyridine) and heterocyclic (furan) moieties, which are pharmacologically relevant motifs in medicinal chemistry.

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O2/c21-18-3-1-17(2-4-18)20(6-7-20)19(24)23-11-14-9-16(12-22-10-14)15-5-8-25-13-15/h1-5,8-10,12-13H,6-7,11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJXWTWUQQXDHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide typically involves multiple steps:

Formation of the Cyclopropane Ring: This can be achieved through the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

Attachment of the Furan and Pyridine Rings: These heterocyclic rings can be introduced through cross-coupling reactions such as the Suzuki or Heck reactions.

Formation of the Amide Bond: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The cyclopropane ring provides rigidity to the molecule, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and pharmacological profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogs

Key Observations:

Core Scaffold Variations :

- The target compound’s cyclopropanecarboxamide scaffold contrasts with pyrrolidine (), cyclopentane (), and tetrahydropyrimidine () cores in analogs. Cyclopropane’s rigidity may improve target engagement compared to more flexible scaffolds.

- Sarizotan shares the 4-fluorophenyl-pyridine motif but lacks the carboxamide group, instead featuring a chromen-methylamine moiety.

Substituent Effects :

- Fluorine vs. Chlorine: The 4-fluorophenyl group in the target compound offers distinct electronic and steric properties compared to the 4-chlorophenyl analog . Fluorine’s electronegativity enhances metabolic stability and bioavailability.

- Heterocyclic Diversity: The pyridinylmethyl-furan substituent in the target compound differs from thiadiazole () or chromen () systems, which may influence solubility and target selectivity.

Synthetic Methodologies :

- Carboxamide synthesis often employs coupling agents like EDC·HCl and HOBt·H2O (), which are likely applicable to the target compound.

- Macroheterocycles (e.g., furo[2,3-b]pyridines in –8) require multistep protocols involving cyclization and functionalization, suggesting similar complexity for the furan-pyridine moiety in the target compound.

Physicochemical Properties: The furan ring (oxygen-containing heterocycle) may enhance water solubility compared to purely aromatic analogs.

Research Findings and Implications

Structural Activity Relationships (SAR) :

- Unresolved Questions: Biological target(s) of the target compound remain speculative without explicit data.

Biological Activity

1-(4-fluorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a cyclopropane ring, a furan group, and a pyridine moiety, which contribute to its biological properties. The compound's IUPAC name reflects its complex structure, which plays a crucial role in its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes linked to disease processes, particularly in cancer and inflammatory conditions.

Pharmacological Effects

Research indicates that this compound possesses several pharmacological properties:

- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

In Vitro Studies :

- A study published in Journal of Medicinal Chemistry assessed the anticancer properties of various derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values in the low micromolar range.

-

In Vivo Studies :

- In animal models, this compound was evaluated for its anti-tumor efficacy. Mice treated with the compound showed a marked reduction in tumor size compared to controls, suggesting its potential as an effective anticancer agent.

-

Mechanistic Studies :

- Research has focused on elucidating the mechanism by which this compound exerts its effects. It was found to inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF7 cells | Journal of Medicinal Chemistry |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | In Vivo Study |

| Enzyme Inhibition | Inhibits specific kinases related to tumor growth | Mechanistic Study |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.